

# Vidofludimus safety profile compared to placebo

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## Compound of Interest

Compound Name: Vidofludimus

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## Vidofludimus Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the safety profile of **Vidofludimus** as observed in clinical trials, with a direct comparison to placebo.

## Frequently Asked Questions (FAQs)

Q1: What is the overall safety profile of **Vidofludimus** compared to placebo in clinical trials?

A1: Based on data from the EMPHASIS and CALLIPER phase 2 clinical trials, **Vidofludimus** has demonstrated a favorable safety and tolerability profile, which is comparable to placebo.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> No new safety signals have been identified in the clinical development program.<sup>[5]</sup>

Q2: What are the most common adverse events observed with **Vidofludimus** treatment?

A2: In the EMPHASIS trial, the most frequently reported treatment-emergent adverse events (TEAEs) for patients receiving **Vidofludimus** were headache and nasopharyngitis. The incidence of these events was comparable to the placebo group.

Q3: Is there a risk of liver injury associated with **Vidofludimus**?

A3: Clinical trial data indicates that the incidence of liver enzyme elevations with **Vidofludimus** is similar to that of placebo.<sup>[6]</sup> No cases of Hy's Law, which would indicate severe drug-induced liver injury, have been observed.

Q4: How does the discontinuation rate due to adverse events for **Vidofludimus** compare to placebo?

A4: The overall treatment discontinuation rate for patients treated with **Vidofludimus** has been observed to be low and comparable to, or even lower than, that of placebo in clinical trials. In the EMPHASIS trial, the discontinuation rate for any dose of **Vidofludimus** was 4%, while the placebo group had a discontinuation rate of 7%.<sup>[6]</sup>

## Troubleshooting Guide

Issue: Unexpected Adverse Event Observed in an In Vitro or In Vivo Model

Possible Cause & Solution:

- Off-target effects: While **Vidofludimus** is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), unexpected effects could arise from interactions with other cellular components in your specific experimental system.
  - Recommendation: Conduct a literature search for known off-target effects of DHODH inhibitors. Consider performing a counterscreen against a panel of related enzymes or receptors to identify potential off-target interactions in your model system.
- Metabolite effects: The observed adverse event could be due to a metabolite of **Vidofludimus** in your specific cellular or animal model.
  - Recommendation: If feasible, perform metabolic profiling of your experimental system to identify any unique metabolites of **Vidofludimus** that may be contributing to the observed toxicity.

## Data Presentation: Safety Profile Summary

The following tables summarize the key safety findings for **Vidofludimus** compared to placebo from the EMPHASIS and CALLIPER clinical trials.

Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the EMPHASIS Trial (Relapsing Multiple Sclerosis)

Safety Endpoint	Placebo (n=81)	Vidofludimus (Any Dose)
Any TEAE	43% (35 patients)	37% (71 patients)
Mild TEAEs	32% (26 patients)	21% (40 patients)
Moderate TEAEs	11% (9 patients)	16% (30 patients)

Data sourced from the EMPHASIS phase 2 trial.[\[6\]](#)

Table 2: Serious Adverse Events (SAEs) and Discontinuation Rates in the EMPHASIS Trial

Safety Endpoint	Placebo	Vidofludimus (Any Dose)
Serious AEs	1% (1 patient)	1% (2 patients)
Discontinuation due to AEs	5% (4 patients)	4% (3 patients in 45mg group)

Data sourced from the EMPHASIS phase 2 trial.[\[1\]](#)[\[6\]](#)

Table 3: Overview of Adverse Events in the CALLIPER Trial (Progressive Multiple Sclerosis)

Safety Endpoint	Placebo	Vidofludimus
Treatment-Emergent AEs	68.5%	69.4%
Serious AEs	6.5%	8.1%

Data sourced from the CALLIPER phase 2 trial.[\[5\]](#)

## Experimental Protocols

### EMPHASIS and CALLIPER Trial Methodology

The EMPHASIS and CALLIPER trials were multicenter, randomized, double-blind, placebo-controlled phase 2 studies.[\[5\]](#)[\[6\]](#)

- Patient Population: The EMPHASIS trial enrolled patients with relapsing-remitting multiple sclerosis (RRMS), while the CALLIPER trial focused on patients with progressive multiple

sclerosis (PMS).[5][6]

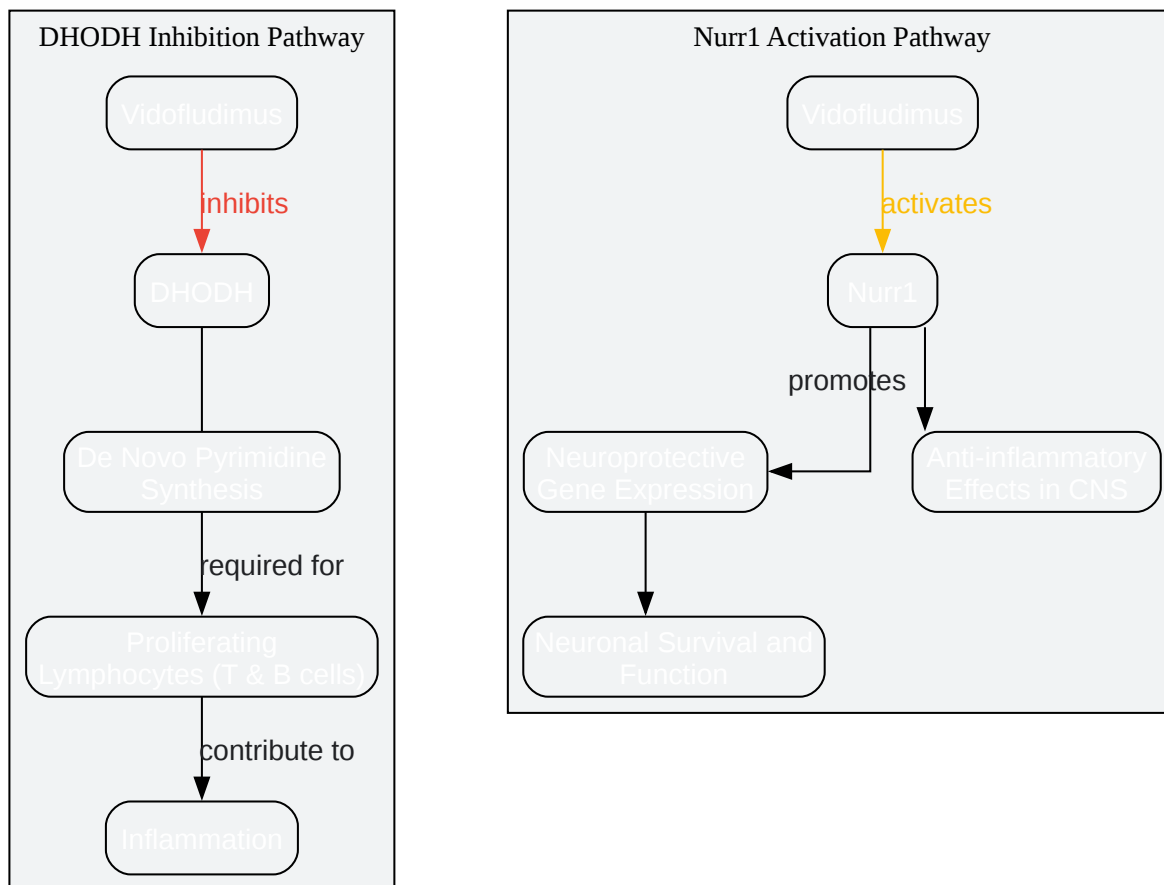
- Randomization: Patients were randomly assigned to receive either **Vidofludimus** or a matching placebo.
- Blinding: Both patients and investigators were blinded to the treatment assignment to prevent bias.
- Assessments: Safety assessments included the monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities. Efficacy was also assessed but is not the focus of this safety summary.

For detailed inclusion and exclusion criteria, as well as specific procedural details, it is recommended to consult the official clinical trial records at ClinicalTrials.gov (NCT03846219 for EMPhASIS and NCT05054140 for CALLIPER).

## Mandatory Visualizations

### Signaling Pathways of Vidofludimus

**Vidofludimus** has a dual mechanism of action: inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) and activation of the nuclear receptor-related 1 protein (Nurr1).

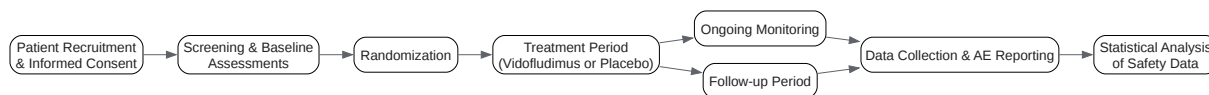


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Caption: Dual mechanism of action of **Vidofludimus**.

## Experimental Workflow for Safety Assessment in Clinical Trials

The following diagram illustrates a generalized workflow for the assessment of drug safety in a clinical trial setting, such as the EMPHASIS and CALLIPER trials.



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Caption: Generalized workflow for clinical trial safety monitoring.

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